

# Siponimod Efficacy in Multiple Sclerosis: A Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **siponimod** in the treatment of multiple sclerosis (MS), drawing upon data from key clinical trials. The information is intended to support researchers, scientists, and drug development professionals in their understanding of **siponimod**'s performance relative to placebo and, where available, other disease-modifying therapies (DMTs).

# **Executive Summary**

**Siponimod**, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in reducing the risk of disability progression and inflammatory disease activity in patients with secondary progressive multiple sclerosis (SPMS). The pivotal Phase 3 EXPAND trial established its benefit in a broad SPMS population. In patients with relapsing-remitting multiple sclerosis (RRMS), the Phase 2 BOLD study showed a dose-dependent reduction in MRI lesion activity. While direct head-to-head comparative trials with other DMTs are largely unavailable, indirect evidence and data from studies of other S1P modulators provide some context for its relative efficacy.

# Data Presentation: Efficacy of Siponimod in Clinical Trials







The following tables summarize the key quantitative efficacy data for **siponimod** from the EXPAND and BOLD clinical trials.

Table 1: Efficacy of **Siponimod** in Secondary Progressive Multiple Sclerosis (EXPAND Trial)[1] [2][3][4][5]



| Efficacy<br>Endpoint                           | Siponimod<br>(2mg daily)             | Placebo                              | Risk<br>Reduction/Diff<br>erence      | p-value |
|------------------------------------------------|--------------------------------------|--------------------------------------|---------------------------------------|---------|
| Disability<br>Progression                      |                                      |                                      |                                       |         |
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients                      | 32% of patients                      | 21% relative risk reduction           | 0.013   |
| 6-Month Confirmed Disability Progression (CDP) | 19.0% of patients                    | 28.1% of patients                    | 26% relative risk reduction           | 0.0058  |
| Clinical Relapses                              |                                      |                                      |                                       |         |
| Annualized<br>Relapse Rate<br>(ARR)            | -                                    | -                                    | 55.5% reduction vs. placebo           | <0.0001 |
| MRI Outcomes                                   |                                      |                                      |                                       |         |
| T2 Lesion<br>Volume (change<br>from baseline)  | -                                    | -                                    | 79.1% reduction vs. placebo           | <0.0001 |
| New or Enlarging<br>T2 Lesions                 | 57% of patients free from lesions    | 37% of patients free from lesions    | -                                     | -       |
| Gadolinium-<br>enhancing T1<br>Lesions         | 89% of patients<br>free from lesions | 67% of patients<br>free from lesions | 86.6% reduction in number vs. placebo | <0.0001 |
| Brain Volume<br>Change                         | -                                    | -                                    | 23.4% less brain<br>volume loss       | 0.0002  |



| Cognitive<br>Function                                            |                                  |                                  |                             |        |
|------------------------------------------------------------------|----------------------------------|----------------------------------|-----------------------------|--------|
| 6-Month Confirmed Worsening in Cognitive Processing Speed (SDMT) | 58% of patients<br>with an event | 68% of patients<br>with an event | 23% relative risk reduction | 0.0014 |

Table 2: Efficacy of Siponimod in Relapsing-Remitting Multiple Sclerosis (BOLD Trial)

| Efficacy<br>Endpoint (at 3<br>months)                         | Siponimod<br>Dose | Placebo | Reduction in<br>Combined<br>Unique Active<br>Lesions vs.<br>Placebo | p-value (for<br>dose-<br>response) |
|---------------------------------------------------------------|-------------------|---------|---------------------------------------------------------------------|------------------------------------|
| MRI Outcomes                                                  |                   |         |                                                                     |                                    |
| Reduction in Monthly Number of Combined Unique Active Lesions | 0.25 mg           | -       | 35%                                                                 | 0.0001                             |
| 0.5 mg                                                        | -                 | 50%     | _                                                                   |                                    |
| 1.25 mg                                                       | -                 | 66%     |                                                                     |                                    |
| 2 mg                                                          | -                 | 72%     | _                                                                   |                                    |
| 10 mg                                                         | -                 | 82%     | _                                                                   |                                    |
| Clinical Relapses<br>(at 6 months)                            |                   |         | _                                                                   |                                    |
| Annualized<br>Relapse Rate<br>(ARR)                           | 2 mg              | -       | Significant reduction                                               | -                                  |



## **Comparative Efficacy of Siponimod**

Direct head-to-head trials comparing **siponimod** with other MS treatments are limited. However, an indirect treatment comparison has been conducted.

**Siponimod** vs. Fingolimod (Indirect Comparison)

An indirect comparison using propensity score matching was performed between **siponimod** in patients with SPMS (from the EXPAND trial) and fingolimod in patients with primary progressive MS (PPMS). The results showed a trend favoring **siponimod** for the time to 6- and 3-month confirmed disability progression, although the differences were not statistically significant. It is important to note that this comparison is across different MS phenotypes and should be interpreted with caution.

A blog post by a medical professional suggests that while fingolimod may have a more potent peripheral immunosuppressive effect, **siponimod** might exert more direct effects within the central nervous system.

Siponimod vs. Other Oral DMTs

There is a lack of direct comparative efficacy data between **siponimod** and other oral DMTs such as teriflunomide and dimethyl fumarate. A head-to-head trial of another S1P modulator, ponesimod, demonstrated superiority over teriflunomide in reducing annualized relapse rates in patients with relapsing MS.

## **Experimental Protocols**

EXPAND Trial (NCT01665144)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, event-driven study.
- Patient Population: 1,651 patients aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.
- Randomization: Patients were randomized in a 2:1 ratio to receive either siponimod 2 mg once daily or placebo.



- Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as at least a 1-point increase in EDSS if the baseline score was 3.0-5.0, or a 0.5-point increase if the baseline score was 5.5-6.5, confirmed after 3 months.
- Key Secondary Endpoints: Time to 3-month confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test and change from baseline in T2 lesion volume.

#### **BOLD Trial (NCT00879658)**

- Study Design: A Phase 2, adaptive, dose-ranging, randomized, double-blind, placebocontrolled study.
- Patient Population: Adults aged 18-55 years with relapsing-remitting multiple sclerosis.
- Randomization:
  - o Cohort 1: Siponimod 10 mg, 2 mg, 0.5 mg, or placebo (1:1:1:1) for 6 months.
  - o Cohort 2: **Siponimod** 1.25 mg, 0.25 mg, or placebo (4:4:1) for 3 months.
- Primary Endpoint: Dose-response relationship assessed by the percentage reduction in the monthly number of combined unique active lesions on MRI at 3 months for **siponimod** versus placebo.

# Signaling Pathways and Experimental Workflows Siponimod's Mechanism of Action

**Siponimod** is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5). Its therapeutic effects in MS are believed to be mediated through two main mechanisms:

- Peripheral Immune Modulation: Siponimod binds to S1P1 receptors on lymphocytes, preventing their egress from lymph nodes. This reduces the number of circulating lymphocytes available to enter the central nervous system (CNS) and cause inflammation.
- Central Nervous System Effects: Siponimod can cross the blood-brain barrier and may exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on neural cells,







such as astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelination processes.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. neurologylive.com [neurologylive.com]



- 2. Siponimod for patients with relapsing-remitting multiple sclerosis (BOLD): an adaptive, dose-ranging, randomised, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. library.neurol.ru [library.neurol.ru]
- 5. novartis.gcs-web.com [novartis.gcs-web.com]
- To cite this document: BenchChem. [Siponimod Efficacy in Multiple Sclerosis: A Cross-Study Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193602#cross-study-comparison-of-siponimod-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com